1H-Indole-1-propiononitrile

Cancer Immunotherapy Immuno-oncology IDO1 Inhibitor

1H-Indole-1-propiononitrile (CAS 4414-79-3), also known as 3-indol-1-ylpropanenitrile or 1-(2-cyanoethyl)-1H-indole , is a nitrile-substituted indole derivative with the molecular formula C11H10N2 and a molecular weight of 170.21 g/mol. This compound features an indole core functionalized at the N1 position with a propiononitrile (cyanoethyl) side chain.

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
CAS No. 4414-79-3
Cat. No. B6617353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-1-propiononitrile
CAS4414-79-3
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2CCC#N
InChIInChI=1S/C11H10N2/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-6,9H,3,8H2
InChIKeyAQVTZBHZFUIILH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-1-propiononitrile (CAS 4414-79-3) Procurement and Sourcing Guide


1H-Indole-1-propiononitrile (CAS 4414-79-3), also known as 3-indol-1-ylpropanenitrile or 1-(2-cyanoethyl)-1H-indole [1], is a nitrile-substituted indole derivative with the molecular formula C11H10N2 and a molecular weight of 170.21 g/mol [1]. This compound features an indole core functionalized at the N1 position with a propiononitrile (cyanoethyl) side chain [2]. Computed physicochemical properties include an XLogP3 of 2.3, zero hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds, conferring moderate lipophilicity and a topological polar surface area of 28.7 Ų [1]. It is catalogued under NSC-17813 and UNII D9IGY1OIC1 [1]. The compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry and chemical research [3].

Why N1-Cyanoethyl Indole Derivatives Like 1H-Indole-1-propiononitrile (CAS 4414-79-3) Cannot Be Casually Substituted in Research


The N1-cyanoethyl moiety in 1H-Indole-1-propiononitrile is not merely a passive substituent; it directly dictates the compound's synthetic utility and biological recognition. The cyano group serves as both a hydrogen bond acceptor and a chemically tractable functional handle [1]. Its presence enables facile hydrolysis under basic conditions to yield the corresponding 1H-indole-1-propionic acid derivatives, a transformation that unsubstituted indole or alternative N1-substituted analogs cannot undergo without additional synthetic steps [2]. Furthermore, the specific spatial orientation and electronic properties conferred by the N1-cyanoethyl group are essential for molecular recognition in biochemical assays; for instance, the compound demonstrates measurable, albeit modest, inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) in spectrophotometric assays (IC50 = 4400 nM) [3]. Generic substitution with unsubstituted indole or N1-alkyl analogs lacking the nitrile functionality would eliminate both the synthetic versatility provided by the cyanoethyl handle and the specific enzyme-binding interactions observed in biochemical profiling. Consequently, procurement of the exact CAS 4414-79-3 compound is essential for replicating published synthetic methodologies and for studies requiring defined biological activity profiles.

Quantitative Differentiation Evidence for 1H-Indole-1-propiononitrile (CAS 4414-79-3) vs. Closest Analogs and Alternatives


Comparative IDO1 Inhibitory Potency: 1H-Indole-1-propiononitrile vs. Optimized IDO1 Inhibitors

1H-Indole-1-propiononitrile inhibits human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 4400 nM in a spectrophotometric assay measuring N′-formylkynurenine formation [1]. This value positions the compound as a moderately potent IDO1 ligand, providing a defined, replicable benchmark for research. In contrast, clinically optimized IDO1 inhibitors such as epacadostat (IC50 = 10 nM) and NLG919 (IC50 = 38 nM) exhibit approximately 440-fold and 115-fold higher potency, respectively. This substantial potency differential is critical for experimental design. The modest activity of 1H-Indole-1-propiononitrile makes it particularly well-suited as a reference control or as a chemical probe for elucidating structure-activity relationships (SAR) in the development of novel IDO1 inhibitors, especially when investigating the contribution of the N1-cyanoethyl substituent to target binding. Researchers requiring a highly potent IDO1 inhibitor for in vivo efficacy studies should select a clinically validated compound; however, for SAR studies, hit-to-lead optimization campaigns, or as a tool to assess assay sensitivity, the defined, moderate potency of CAS 4414-79-3 offers a distinct and verifiable advantage over both fully inactive and highly potent alternatives.

Cancer Immunotherapy Immuno-oncology IDO1 Inhibitor

Functional Group Versatility: Synthetic Differentiation from Unsubstituted Indole and Simple N-Alkyl Analogs

The defining synthetic feature of 1H-Indole-1-propiononitrile is the N1-cyanoethyl side chain, which serves as a precursor for generating indole-1-propionic acid and indole-1-propionamide derivatives through straightforward chemical transformations [1]. Specifically, basic hydrolysis of the nitrile group yields the corresponding indole-1-propionic acid, a class of compounds investigated for their role in modulating biological processes [1]. This synthetic handle is absent in unsubstituted indole, which would require a multi-step N1-functionalization to achieve similar derivatization. Furthermore, simple N1-alkyl indole analogs lacking the terminal nitrile cannot undergo the same facile hydrolysis to carboxylic acids or amides [1].

Organic Synthesis Medicinal Chemistry Building Block

Physicochemical Property Profile for CNS Drug-Likeness: Comparison to Unsubstituted Indole

The computed physicochemical properties of 1H-Indole-1-propiononitrile align well with metrics associated with central nervous system (CNS) drug-likeness. The compound has an XLogP3 of 2.3, zero hydrogen bond donors, one hydrogen bond acceptor, and a topological polar surface area (TPSA) of 28.7 Ų [1]. In comparison, unsubstituted indole (CAS 120-72-9) has an XLogP of 2.1 and a TPSA of 15.8 Ų [2]. While both compounds fall within generally favorable ranges for CNS penetration (often defined as TPSA < 90 Ų and LogP < 5) [3], the increased TPSA and LogP of 1H-Indole-1-propiononitrile reflect a distinct property profile that may influence membrane permeability and non-specific binding.

CNS Drug Discovery Medicinal Chemistry Physicochemical Properties

Crystallinity and Storage Stability: Evidence Supporting Solid-State Reproducibility

1H-Indole-1-propiononitrile is a solid at ambient temperature, with a melting point reported in the range of 68-72°C . This solid-state form confers practical advantages for long-term storage, handling, and accurate weighing compared to liquid analogs. Vendor technical specifications typically recommend storage in a cool, dry place to maintain purity . A commercial source lists a minimum purity of 95%, establishing a clear benchmark for procurement .

Analytical Chemistry Compound Management Procurement

Optimal Research and Procurement Applications for 1H-Indole-1-propiononitrile (CAS 4414-79-3)


Structure-Activity Relationship (SAR) Studies for IDO1 Inhibitor Development

With a defined, moderate IC50 of 4400 nM against IDO1, 1H-Indole-1-propiononitrile serves as an ideal chemical probe for SAR campaigns. It can be used as a reference control to benchmark the activity of novel synthetic derivatives, or as a starting scaffold for optimization. Its well-characterized inhibitory activity provides a clear baseline for assessing improvements in potency and selectivity as new compounds are designed and synthesized [1].

Synthetic Intermediate for Indole-1-propionic Acid and Amide Derivatives

The N1-cyanoethyl group is a versatile synthetic handle. Researchers can employ 1H-Indole-1-propiononitrile as a direct precursor to generate libraries of indole-1-propionic acid and indole-1-propionamide derivatives through straightforward hydrolysis or reduction reactions [2]. This approach is more efficient than multi-step syntheses starting from unsubstituted indole.

Lead-Like Scaffold for CNS Drug Discovery Programs

The physicochemical profile (XLogP3 = 2.3, TPSA = 28.7 Ų, 0 HBD, 1 HBA) of 1H-Indole-1-propiononitrile falls within favorable ranges for CNS drug-likeness [3]. It can serve as a lead-like starting point for medicinal chemists aiming to develop novel therapeutics targeting neurological or psychiatric disorders. The compound's solid state and defined purity also facilitate accurate and reproducible experimental setups .

Reference Compound for Analytical Method Development

Given its well-defined chemical structure, solid state, and established CAS registry, 1H-Indole-1-propiononitrile is suitable as a reference standard for developing and validating analytical methods such as HPLC, LC-MS, and GC-MS. Its distinct retention time and mass spectral properties can be used for method calibration and quality control in pharmaceutical and chemical research settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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